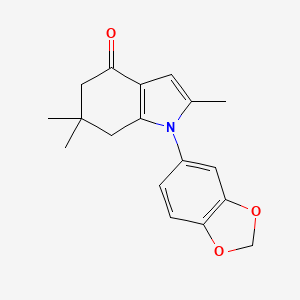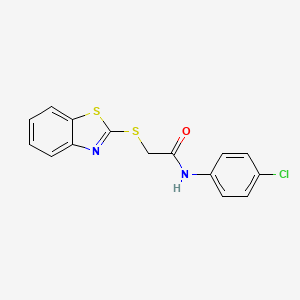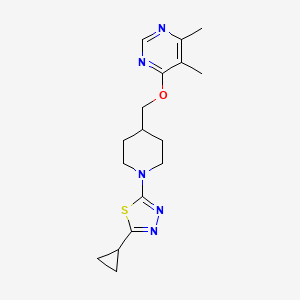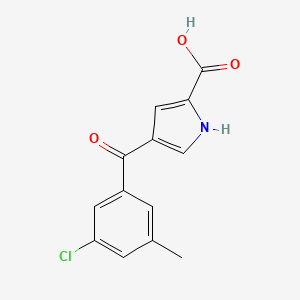
7-chloro-N-(cyanomethyl)-N-phenylquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-chloro-N-(cyanomethyl)-N-phenylquinoline-2-carboxamide is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinolines and their derivatives are present in numerous natural products and have highly antimalarial, antiasthmatic, antiinflammatory, antibacterial, and antihypersensitive activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, quinoline derivatives are often synthesized using methods such as the Skraup, Doebner von Miller, and Combes procedures . A study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry (MS), and elemental analysis .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-N-(cyanomethyl)-N-phenylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-14-8-6-13-7-9-16(21-17(13)12-14)18(23)22(11-10-20)15-4-2-1-3-5-15/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMHZMOYLAHBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2883738.png)


![Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;dihydrochloride](/img/structure/B2883745.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione](/img/structure/B2883749.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2883750.png)



![1-(2,3-Dimethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2883754.png)
![N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide](/img/structure/B2883755.png)